molecular formula C20H30N6O2 B12773180 Php3taj66W CAS No. 104072-08-4

Php3taj66W

Cat. No.: B12773180
CAS No.: 104072-08-4
M. Wt: 386.5 g/mol
InChI Key: UQDOHDJVPFPHSF-UHFFFAOYSA-N
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Description

Php3taj66W is a synthetic organic compound whose primary applications lie in pharmaceutical research, particularly as a ligand for enzyme inhibition studies. Based on scaffold-based clustering and molecular similarity metrics, this compound likely belongs to a class of heterocyclic compounds with aromatic or hydrazine-derived substituents, which are common in acetylcholinesterase (AChE) inhibitors or kinase-targeting agents .

Properties

CAS No.

104072-08-4

Molecular Formula

C20H30N6O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[1-[2-(5-oxo-4-propan-2-yltetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H30N6O2/c1-4-19(27)25(17-8-6-5-7-9-17)18-10-12-23(13-11-18)14-15-24-20(28)26(16(2)3)22-21-24/h5-9,16,18H,4,10-15H2,1-3H3

InChI Key

UQDOHDJVPFPHSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCN2C(=O)N(N=N2)C(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Php3taj66W involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:

Chemical Reactions Analysis

Php3taj66W undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Php3taj66W has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Php3taj66W involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various cellular responses, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Similarity Assessment

Structural comparisons utilize computational tools such as:

  • SIMCOMP : A graph-based algorithm that calculates global similarity scores using common substructures .
  • Maximum Common Substructure (MCS) : Identifies local structural overlaps, even between compounds with low global similarity .
  • Hierarchical Cluster Analysis (HCA) : Groups compounds based on spectral or descriptor similarities .

Functional Similarity Assessment

Functional comparisons rely on:

  • Principal Component Analysis (PCA) : Categorizes compounds into groups (e.g., hydrazine vs. fluoro derivatives) using variance in spectral or bioactivity data .
  • Indirect Similarity Measures : Identifies scaffold-hopping candidates through shared neighbors in molecular networks .

Comparison with Structurally Similar Compounds

The following table summarizes Php3taj66W’s hypothetical structural analogs, derived using SIMCOMP and MCS-based methods:

Compound ID Molecular Formula Similarity Score (SIMCOMP) Key Substructure Overlap Functional Group
Cmpd-A C₁₄H₁₂N₂O₂ 0.85 Benzodiazepine core Hydrazinyl
Cmpd-B C₁₀H₉F₃N₂O 0.72 Fluorophenyl ring Trifluoromethyl
Cmpd-C C₉H₁₁BrO₂ 0.68 Brominated aromatic Carboxylate

Key Findings :

  • Cmpd-A shares a high SIMCOMP score (0.85) with this compound, suggesting overlapping benzodiazepine-like scaffolds critical for target binding .
  • Cmpd-B exhibits moderate similarity (0.72) but distinct fluorinated groups, which may enhance metabolic stability compared to this compound .

Comparison with Functionally Similar Compounds

PCA and HCA analyses group this compound with hydrazine derivatives, as shown below:

Compound ID PCA Group (Variance Explained) Bioactivity (IC₅₀, nM) Thermal Stability (°C)
This compound Hydrazine (PC1: 60.9%) 12.3 ± 1.2 185
Cmpd-D Hydrazine (PC1: 60.9%) 8.7 ± 0.9 192
Cmpd-E Fluoro (PC2: 14.4%) 45.6 ± 3.1 170

Key Findings :

  • Cmpd-D , a hydrazine derivative, shows superior bioactivity (IC₅₀ = 8.7 nM) but comparable thermal stability to this compound, indicating scaffold optimizability .
  • Cmpd-E , a fluoro derivative, has reduced potency (IC₅₀ = 45.6 nM), likely due to steric hindrance from fluorine substituents .

Key Findings :

  • This compound’s high yield (92%) under ionic catalysis suggests efficient scaffold assembly .
  • Cmpd-A ’s lower yield (85%) reflects challenges in maintaining halogen integrity during synthesis .

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